Maleimide, N-chloromethyl-

Overview

Description

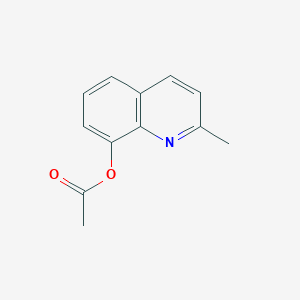

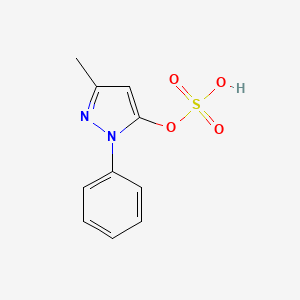

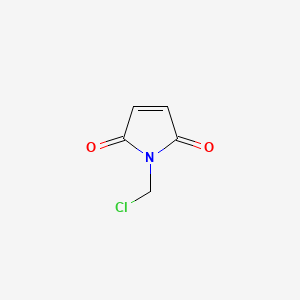

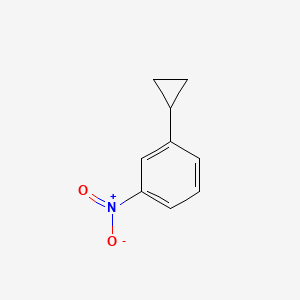

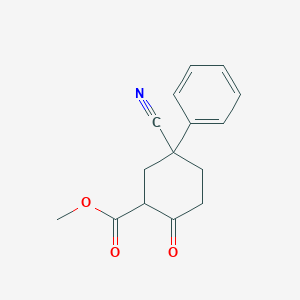

N-chloromethyl maleimide is a chemical compound with the formula H₂C₂(CO)₂NH . This unsaturated imide serves as a crucial building block in organic synthesis. The name itself is a fusion of maleic acid and imide , referring to the -C(O)NHC(O)- functional group .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-chloromethyl maleimide consists of a maleimide ring (a five-membered cyclic system containing two carbonyl groups) with a chloromethyl group attached to one of the nitrogen atoms. This arrangement imparts reactivity and versatility to the compound .

Chemical Reactions Analysis

- Bismaleimides : These compounds contain two maleimide groups connected by nitrogen atoms via a linker and are used as crosslinking reagents in thermoset polymer chemistry .

Physical And Chemical Properties Analysis

Scientific Research Applications

Bioconjugation and Biomedical Applications

Maleimides have been extensively utilized in bioconjugation for the site-selective modification of proteins. This application is particularly significant in the development of immunotoxins and antibody-drug conjugates (ADCs) like Adcetris, used in cancer therapies. The versatility of maleimides allows for N-functionalization with various groups such as fluorophores and pharmacophores, enhancing their reactivity and selectivity in bioconjugation processes (Renault et al., 2018).

Paleoenvironmental Reconstructions

Maleimides, specifically transformation products of chlorophylls, have been studied in recent sediments for paleoenvironmental reconstructions. They serve as indicators of chlorophyll degradation and the role of oxygen in maleimide formation, providing insights into historical environmental conditions (Naeher et al., 2013).

Organic Synthesis

Maleimides are key in organic synthesis, particularly in catalytic reactions. For instance, they have been used in Co(III)-catalyzed annulation reactions with N-chlorobenzamides, offering a novel method for creating biologically active molecules (Muniraj & Prabhu, 2019).

Protein Modification

Maleimides have been employed for selective chemical modification of cysteine residues in proteins. This modification is crucial for bioconjugation and creating new avenues in protein research and therapeutics (Smith et al., 2010).

Polymer Synthesis

Maleimides are integral in synthesizing high-performance polymers. They contribute to creating thermosets with high temperature stability, self-healing systems, and click chemistry reactions (Dolci et al., 2016).

Thiol-Maleimide “Click” Chemistry

Thiol-maleimide reactions, significant in small molecule synthesis and bioconjugation chemistry, have been studied for their reaction mechanisms, kinetics, and selectivity. The influence of solvents, initiators, and thiols on these reactions highlights the versatility of maleimide chemistry (Northrop et al., 2015).

Antimicrobial Activities

Several maleimide derivatives have shown notable antimicrobial activities against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Chin et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(chloromethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQIAQVRHOQLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227661 | |

| Record name | Maleimide, N-chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimide, N-chloromethyl- | |

CAS RN |

7685-96-3 | |

| Record name | Maleimide, N-chloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate](/img/structure/B1618750.png)